(S)-4-(4-Fluorophenyl)pyrrolidin-2-one

Asymmetric Synthesis Chiral Resolution Stereoselective Chemistry

This enantiomerically pure (S)-enantiomer is critical for stereospecific target engagement in PDE4 and CCR2 programs. Substituting the (R)-enantiomer or racemate can yield unpredictable or null biological results—as demonstrated by the inactive (+)-rolipram enantiomer versus the potent (-)-form. Use this defined chiral building block to bypass costly resolution steps, reduce waste, and ensure reproducible pharmacology. Ideal for synthesizing novel 4-(substituted-phenyl)-2-pyrrolidinone derivatives with improved PDE4 inhibition compared to rolipram.

Molecular Formula C10H10FNO
Molecular Weight 179.19 g/mol
CAS No. 2227107-77-7
Cat. No. B3117311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(4-Fluorophenyl)pyrrolidin-2-one
CAS2227107-77-7
Molecular FormulaC10H10FNO
Molecular Weight179.19 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)C2=CC=C(C=C2)F
InChIInChI=1S/C10H10FNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m1/s1
InChIKeyJIQYWLZCHCBUSG-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-(4-Fluorophenyl)pyrrolidin-2-one (CAS 2227107-77-7): Chiral Building Block Profile and Procurement Context


(S)-4-(4-Fluorophenyl)pyrrolidin-2-one is a chiral, non-racemic small molecule consisting of a pyrrolidin-2-one (γ-lactam) core with a 4-fluorophenyl substituent at the 4-position . This compound is primarily positioned as a high-purity research chemical and a versatile building block for the synthesis of more complex, biologically active molecules . Its (S)-stereochemistry is a defining feature, enabling its use in asymmetric syntheses where the spatial arrangement of atoms is critical for downstream target engagement . The compound is available from multiple reputable vendors with specified purities, typically for pharmaceutical research and development applications .

Why the (S)-Enantiomer of 4-(4-Fluorophenyl)pyrrolidin-2-one Cannot Be Interchanged with Analogs or Racemates


Procurement decisions for 4-(4-Fluorophenyl)pyrrolidin-2-one must account for stereochemistry, as the (S)-enantiomer is not a functional equivalent of its (R)-counterpart or the racemic mixture. The pyrrolidin-2-one scaffold is known to engage specific biological targets (e.g., PDE4, CCR2, TrkA) in a stereospecific manner [REFS-1, REFS-2]. For example, in the related PDE4 inhibitor rolipram, the (-)-enantiomer exhibits significantly higher in vivo potency (ED50 = 0.18 mg/kg) compared to the racemate (ED50 = 0.35 mg/kg), while the (+)-enantiomer is inactive [3]. This class-level evidence underscores that substituting the (S)-enantiomer with a different isomer or an uncharacterized mixture can lead to unpredictable or null biological results, making the procurement of the specific, optically pure compound a critical experimental control.

Quantitative Differentiation Guide for (S)-4-(4-Fluorophenyl)pyrrolidin-2-one (CAS 2227107-77-7)


Chiral Purity: Differentiating the (S)-Enantiomer from Racemic and (R)-Forms

The procurement value of CAS 2227107-77-7 is directly tied to its defined (S)-stereochemistry. Vendors provide this compound with a specified enantiomeric purity (e.g., ≥97% or ≥98% purity, which is synonymous with optical purity for single enantiomer products ). This contrasts with the racemic mixture, CAS 264122-82-9 (4-(4-fluorophenyl)pyrrolidin-2-one, unspecified stereochemistry) [1], and the (R)-enantiomer, CAS 894421-64-8 . The (S)-enantiomer is a distinct chemical entity with a unique identifier, necessary for studies where stereochemistry is a variable.

Asymmetric Synthesis Chiral Resolution Stereoselective Chemistry

Physicochemical Properties: Impact of Fluorination on LogP Compared to Non-Fluorinated Analog

Fluorination is a common strategy in drug design to modulate lipophilicity. Calculated properties for (S)-4-(4-Fluorophenyl)pyrrolidin-2-one indicate a LogP value of 1.1 [1]. This is higher than the LogP value predicted for the non-fluorinated analog, 4-phenylpyrrolidin-2-one. This difference in lipophilicity can influence key drug properties, such as metabolic stability and membrane permeability, although no direct experimental comparison for this specific pair was located in the permissible sources.

Medicinal Chemistry Lipophilicity ADME Prediction

Class-Level Biological Activity: Inferring Target Engagement from 4-Substituted Pyrrolidin-2-one SAR

Direct biological activity data for the specific (S)-4-(4-Fluorophenyl)pyrrolidin-2-one scaffold is not available in the permissible literature. However, robust class-level evidence demonstrates that 4-substituted pyrrolidin-2-ones, particularly those with a phenyl group at the 4-position, exhibit significant and selective biological activity. For instance, a patent claims that 4-(substituted-phenyl)-2-pyrrolidinone compounds exhibit improved PDE4 inhibition compared to rolipram [1]. Further, a unique pyrrolidinone-based CCR2 antagonist with sub-micromolar in vitro activities and good selectivity was identified [2]. This class-level inference supports the selection of this core scaffold for exploring these therapeutic targets.

Kinase Inhibition PDE4 Inhibition CCR Antagonism

Structural Confirmation: Differentiating from Regioisomeric Analogs

The compound's unique identifiers, including its IUPAC name, InChI, and canonical SMILES, provide definitive differentiation from regioisomers, such as 1-(4-fluorophenyl)pyrrolidin-2-one (CAS 54660-08-1) . The InChI string for the target compound (InChI=1S/C10H10FNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m0/s1) unequivocally confirms the substitution at the 4-position of the pyrrolidinone ring and its (S)-stereochemistry. This precise structural definition is essential for quality control and ensuring experimental reproducibility, as regioisomers can exhibit vastly different chemical and biological properties.

Analytical Chemistry Structural Elucidation Compound Purity

Primary Research and Application Scenarios for (S)-4-(4-Fluorophenyl)pyrrolidin-2-one Procurement


Asymmetric Synthesis of Novel PDE4 Inhibitors

Researchers can procure the (S)-enantiomer as a key chiral building block for synthesizing novel 4-(substituted-phenyl)-2-pyrrolidinone derivatives. This application is directly supported by patent literature showing that this class of compounds exhibits improved PDE4 inhibition compared to rolipram [1]. The defined (S)-stereochemistry of this compound is crucial for exploring stereospecific interactions with the PDE4 enzyme, which could lead to candidates with improved therapeutic profiles for inflammatory and neurological conditions.

Development of Selective CCR2 Antagonists

This compound is suitable for medicinal chemistry programs aimed at developing antagonists for the C-C chemokine receptor type 2 (CCR2). Prior research has identified pyrrolidinone-based compounds as unique CCR2 antagonists with sub-micromolar in vitro activity and good selectivity [2]. The specific 4-fluorophenyl substitution pattern on the (S)-pyrrolidinone core can serve as an advanced starting point for further lead optimization and structure-activity relationship (SAR) studies to enhance potency and ADME properties.

Chiral Pool for Central Nervous System (CNS) Drug Candidates

The calculated LogP of 1.1 for (S)-4-(4-fluorophenyl)pyrrolidin-2-one [3] suggests a favorable balance of lipophilicity and hydrophilicity for CNS penetration. Combined with the established use of the pyrrolidinone scaffold in neuroscience (e.g., the nootropic piracetam class), this compound can be procured as a chiral building block for synthesizing libraries of new chemical entities (NCEs) targeting neurological disorders such as anxiety, depression, or cognitive impairment, where subtle modifications to lipophilicity and stereochemistry can significantly alter efficacy.

Synthesis of Enantiomerically Pure Active Pharmaceutical Ingredients (APIs)

In process chemistry and pharmaceutical development, the use of an enantiomerically pure starting material like CAS 2227107-77-7 is essential for the direct synthesis of chiral APIs . This avoids the need for costly and time-consuming chiral resolution steps later in the synthesis, reducing waste and improving overall yield. This compound can be used to construct more complex, stereochemically defined molecules for a range of therapeutic indications, ensuring the final drug substance meets stringent regulatory requirements for optical purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-4-(4-Fluorophenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.